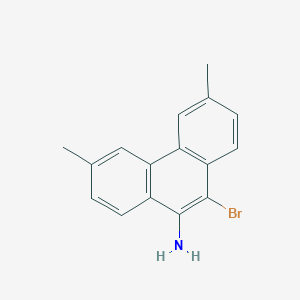![molecular formula C13H22N2O2 B13339010 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic compound featuring a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.1.1]heptane framework provides a rigid and constrained structure, which can be beneficial for enhancing the stability and specificity of the compound in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the use of photocatalytic Minisci reactions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane framework . This method utilizes mild reaction conditions and readily available starting materials, such as N-hydroxyphthalimide esters of the corresponding carboxylic acids.
Another approach involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various cycloaddition strategies . These methods provide access to a wide range of functionalized bicyclo[3.1.1]heptane derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the development of cost-effective and environmentally friendly processes is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the introduction of new functional groups at specific positions on the bicyclo[3.1.1]heptane framework.
Wissenschaftliche Forschungsanwendungen
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, enhancing the compound’s efficacy and selectivity. The azabicyclo framework can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar compound with a comparable bicyclic structure but without the L-prolyl and ethoxy groups.
Bicyclo[3.1.1]heptane: A parent compound that serves as the core structure for various derivatives.
Uniqueness
3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is unique due to the presence of the L-prolyl and ethoxy groups, which can enhance its biological activity and specificity. The combination of these functional groups with the rigid bicyclic structure provides a distinct advantage in various applications, particularly in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-9-6-10(12)8-15(7-9)13(16)11-4-3-5-14-11/h9-12,14H,2-8H2,1H3/t9?,10?,11-,12?/m0/s1 |
InChI-Schlüssel |
HDZVOFHXJFNTMW-FYJQFVIDSA-N |
Isomerische SMILES |
CCOC1C2CC1CN(C2)C(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)

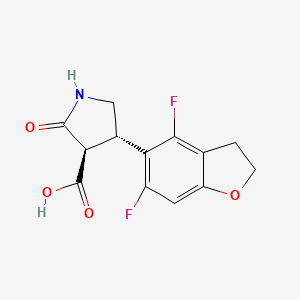
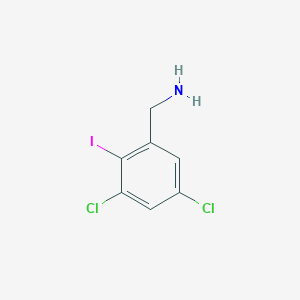
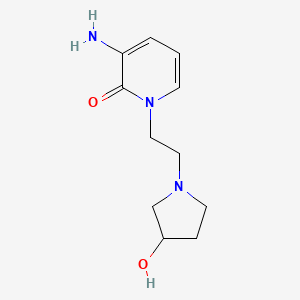
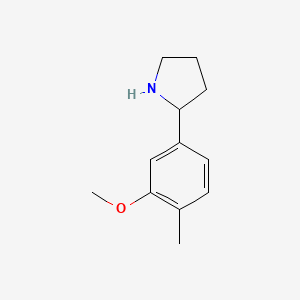
![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
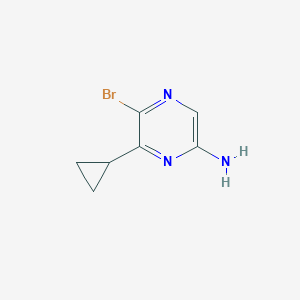
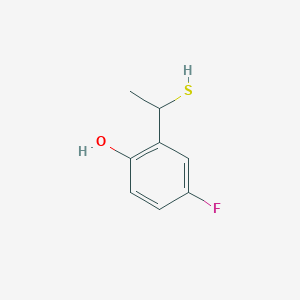
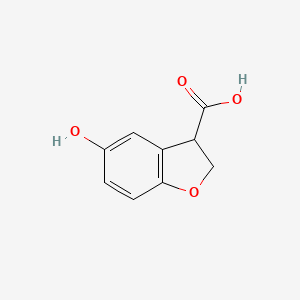

![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
